6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid ethyl ester
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Overview
Description
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a chloro substituent, a fluoro substituent, and a propylsulfonylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonylation: The amino group is then sulfonylated using propylsulfonyl chloride to form the propylsulfonylamino group.
Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new benzoate derivatives with different substituents.
Oxidation: Formation of oxidized benzoate derivatives.
Reduction: Formation of reduced benzoate derivatives.
Hydrolysis: Formation of 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoic acid.
Scientific Research Applications
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-2-fluoro-3-(methylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(ethylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(butylsulfonylamino)benzoate
These compounds share similar structural features but differ in the length and nature of the sulfonylamino group. The uniqueness of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClFNO4S |
---|---|
Molecular Weight |
323.77 g/mol |
IUPAC Name |
ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate |
InChI |
InChI=1S/C12H15ClFNO4S/c1-3-7-20(17,18)15-9-6-5-8(13)10(11(9)14)12(16)19-4-2/h5-6,15H,3-4,7H2,1-2H3 |
InChI Key |
WLIKMIGERHYIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC)F |
Origin of Product |
United States |
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